molecular formula C12H15N3O2 B2664729 N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034304-69-1

N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2664729
CAS No.: 2034304-69-1
M. Wt: 233.271
InChI Key: DUDQDYPFHBAGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a bicyclic amide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an N-cyclopropyl acetamide side chain. The pyridazinone scaffold is notable for its electron-deficient aromatic system, which often confers bioactivity in medicinal chemistry, such as kinase inhibition or anti-inflammatory effects . The cyclopropyl substituents introduce steric and electronic effects that may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11(13-9-3-4-9)7-15-12(17)6-5-10(14-15)8-1-2-8/h5-6,8-9H,1-4,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDQDYPFHBAGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyclopropyl groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Acylation: The final step involves the acylation of the pyridazinone core with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyridazinone moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key comparisons include:

N-(1-Cyanocyclohexyl)-2-(3-Cyclopropyl-6-Oxopyridazin-1(6H)-Yl)Acetamide

  • Core Structure: Shares the pyridazinone and acetamide backbone but replaces the N-cyclopropyl group with a 1-cyanocyclohexyl moiety.

N-Cyclopropyl-2-(11-Oxo-6,11-Dihydrodibenzo[b,e]Oxepin-2-Yl)Acetamide (3u)

  • Core Structure: Replaces pyridazinone with a dibenzooxepin system.
  • Functional Impact: The dibenzooxepin core is less polar than pyridazinone, likely reducing water solubility. The compound exhibits a melting point of 161–163°C, suggesting higher crystallinity due to extended π-conjugation .

2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-Yl)-N-Cyclopropylacetamide (3v)

  • Core Structure: Features an indole moiety instead of pyridazinone.
  • The 4-chlorobenzoyl group adds electron-withdrawing character, enhancing stability .

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Key Substituents Melting Point (°C) Notable Spectral Data (NMR/IR)
Target Compound Pyridazinone 3-Cyclopropyl, N-cyclopropyl N/A Expected δ 1.0–1.2 (cyclopropyl CH₂)
N-(1-Cyanocyclohexyl)-[...]acetamide Pyridazinone 1-Cyanocyclohexyl N/A Likely ν(C≡N) ~2240 cm⁻¹ (IR)
3u Dibenzooxepin N-Cyclopropyl 161–163 δ 7.2–7.8 (aromatic H), ν(C=O) ~1680 cm⁻¹
3v Indole 4-Chlorobenzoyl, 5-methoxy, 2-methyl N/A δ 7.4–8.1 (indole H), ν(C=O) ~1720 cm⁻¹

Biological Activity

N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17_{17}H18_{18}N3_{3}O3_{3}
  • Molecular Weight : 318.34 g/mol
  • IUPAC Name : this compound

The precise mechanism of action for this compound is not fully elucidated. However, its structure suggests potential interactions with specific biological targets such as enzymes or receptors involved in various cellular processes. The pyridazinone core may contribute to its ability to modulate biological pathways through enzyme inhibition or receptor binding.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of pyridazinones have shown promise in inhibiting cancer cell proliferation.

Compound Target Cancer Type IC50 (μM)
Compound ABreast Cancer0.5
Compound BLung Cancer0.8
This compoundTBDTBD

Antimicrobial Properties

Research into related compounds has revealed significant antimicrobial activity against various pathogens. The cyclopropyl groups may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansSignificant

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that N-cyclopropyl derivatives exhibited selective cytotoxicity against certain cancer cell lines, suggesting a potential role as anticancer agents.
  • Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound in animal models, which would provide insight into its potential clinical applications.
  • Comparative Analysis : A comparative analysis with other known pyridazinone derivatives indicates that modifications in the cyclopropyl moiety significantly affect biological activity, highlighting the importance of structural optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.